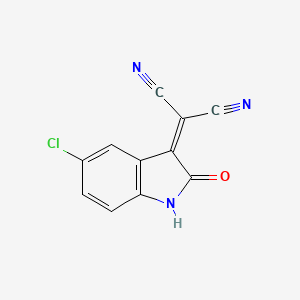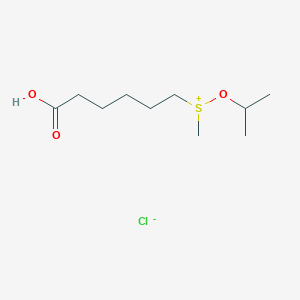
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is a sulfonium compound characterized by the presence of a sulfonium ion bonded to a (5-carboxypentyl)methyl(1-methylethoxy) group and a chloride ion. Sulfonium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride typically involves the reaction of a suitable sulfonium precursor with (5-carboxypentyl)methyl(1-methylethoxy) chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the sulfonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Aplicaciones Científicas De Investigación
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonium intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, bromide
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, iodide
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, fluoride
Uniqueness
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloride ion can influence the solubility, stability, and overall behavior of the compound in various environments, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
183858-56-2 |
|---|---|
Fórmula molecular |
C10H21ClO3S |
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
5-carboxypentyl-methyl-propan-2-yloxysulfanium;chloride |
InChI |
InChI=1S/C10H20O3S.ClH/c1-9(2)13-14(3)8-6-4-5-7-10(11)12;/h9H,4-8H2,1-3H3;1H |
Clave InChI |
NINJLOWLYOGPFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[S+](C)CCCCCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)

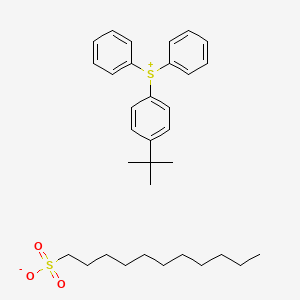

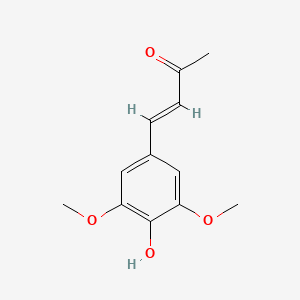
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)

![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
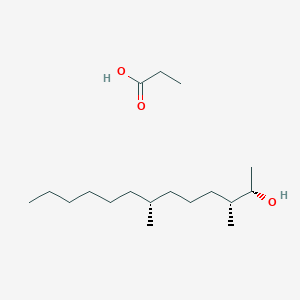

![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
